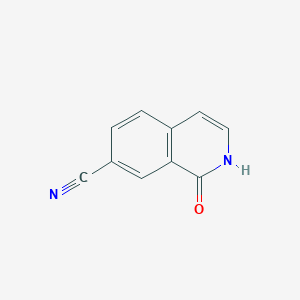

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

CAS No.: 1184913-64-1

Cat. No.: VC2911501

Molecular Formula: C10H6N2O

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184913-64-1 |

|---|---|

| Molecular Formula | C10H6N2O |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | 1-oxo-2H-isoquinoline-7-carbonitrile |

| Standard InChI | InChI=1S/C10H6N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-5H,(H,12,13) |

| Standard InChI Key | HGGJDPGZCATJNC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CNC2=O)C#N |

| Canonical SMILES | C1=CC(=CC2=C1C=CNC2=O)C#N |

Introduction

Chemical Properties

Physical Properties

The compound exhibits distinct physical characteristics that are crucial for its identification and application:

| Property | Value |

|---|---|

| Molecular Formula | C10H6N2O |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 1184913-64-1 |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol and DMSO |

These properties influence its behavior during synthesis, purification, and biological testing.

Spectroscopic Data

Spectroscopic techniques are essential for characterizing the compound:

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups:

-

C≡N stretch: ~2200 cm⁻¹

-

C=O stretch: ~1650 cm⁻¹

These peaks confirm the presence of nitrile and oxo functionalities .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Using DMSO-d6 as a solvent:

-

¹H NMR: Signals corresponding to aromatic protons between δ 7.0–8.5 ppm.

-

¹³C NMR: Peaks for carbon atoms associated with nitrile (~δ 115 ppm) and oxo groups (~δ 160 ppm) .

Mass Spectrometry

The molecular ion peak at m/z = 170 confirms the molecular weight.

Synthesis Methods

General Synthetic Approach

The synthesis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile typically involves multi-step reactions starting from readily available precursors like phthalic anhydride or quinoline derivatives. One common method includes aminolysis followed by cyclization:

Reaction Steps:

-

Aminolysis: Phthalic anhydride reacts with an amine under controlled conditions.

-

Cyclization: The intermediate undergoes intramolecular cyclization to form the isoquinoline core.

-

Functionalization: Addition of nitrile functionality at the seventh position.

Optimization of reaction conditions such as temperature, solvent choice (e.g., ethanol or dioxane), and catalysts (e.g., piperidine) is crucial for achieving high yield and purity .

Alternative Synthetic Routes

Other methods involve:

-

Using quinoline derivatives as starting materials.

-

Employing microwave-assisted synthesis to reduce reaction times .

Biological Activities

Pharmacological Properties

Preliminary studies suggest that 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile exhibits diverse pharmacological activities:

-

Enzyme Inhibition: Potential inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are implicated in DNA repair mechanisms .

-

Anticancer Activity: Some derivatives show cytotoxicity against tumor cell lines with IC₅₀ values comparable to doxorubicin .

Mechanism of Action

While detailed mechanisms remain under investigation, it is hypothesized that the compound interacts with active sites on target enzymes through hydrogen bonding or π-stacking interactions facilitated by its oxo and nitrile groups .

Applications in Drug Development

Derivative Optimization

Research focuses on modifying substituents on the isoquinoline ring to enhance selectivity and reduce toxicity . For instance:

-

Adding electron-withdrawing groups improves enzyme binding affinity.

-

Introducing hydrophilic moieties enhances solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume